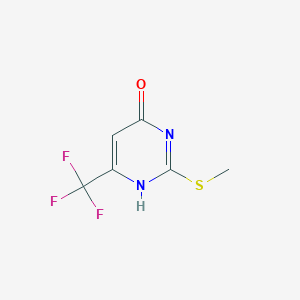

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol

Beschreibung

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol (CAS: 16097-62-4) is a pyrimidine derivative characterized by a methylthio (-SMe) group at position 2 and a trifluoromethyl (-CF₃) group at position 4. Its molecular formula is C₆H₅F₃N₂OS, with a molecular weight of 210.18 g/mol . The compound is typically stored under dark, dry, and room-temperature conditions to maintain stability. It has been investigated for applications in agrochemicals (e.g., acaricidal activity) and medicinal chemistry (e.g., as a scaffold for fatty acid-binding protein 4 (FABP4) inhibitors) .

Eigenschaften

IUPAC Name |

2-methylsulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2OS/c1-13-5-10-3(6(7,8)9)2-4(12)11-5/h2H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLPDRZKOMZVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289798 | |

| Record name | 2-(Methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16097-62-4 | |

| Record name | 16097-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Crosstide (Trifluoressigsäuresalz) wird mittels Festphasenpeptidsynthese (SPPS) synthetisiert. Dieses Verfahren beinhaltet die sequenzielle Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Trifluoressigsäuresalzform wird typischerweise durch Abspalten des Peptids vom Harz unter Verwendung von Trifluoressigsäure (TFA) erhalten, was auch die Schutzgruppen von den Aminosäuren entfernt .

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von Crosstide (Trifluoressigsäuresalz) ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden oft eingesetzt, um eine hohe Effizienz und Reinheit zu gewährleisten. Das Endprodukt wird mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um alle Verunreinigungen und Reste von TFA zu entfernen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Crosstide (Trifluoressigsäuresalz) unterliegt hauptsächlich Phosphorylierungsreaktionen, bei denen eine Phosphatgruppe durch Kinasen wie Akt, RSK1 oder p70S6K an den Serinrest addiert wird. Diese Phosphorylierung ist entscheidend für die Untersuchung der Kinaseaktivität und von Signalwegen .

Häufige Reagenzien und Bedingungen: Die Phosphorylierungsreaktionen erfordern typischerweise Adenosintriphosphat (ATP) als Phosphatdonor und werden in gepufferten wässrigen Lösungen bei physiologischem pH durchgeführt. Kinaseinhibitoren oder -aktivatoren können verwendet werden, um die Reaktion zu modulieren .

Hauptprodukte, die gebildet werden: Das Hauptprodukt dieser Reaktionen ist die phosphorylierte Form von Crosstide, die mit Techniken wie Massenspektrometrie oder Western Blot nachgewiesen und quantifiziert werden kann .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Precursor for Synthesis: 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol serves as a precursor for synthesizing other bioactive compounds, particularly furanocoumarins, which have diverse biological activities .

- Reagent in Organic Synthesis: It is utilized in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable in synthetic organic chemistry .

Biology

- Plant Defense Mechanisms: Research indicates that this compound may play a role in enhancing plant defense against pathogens by modulating biochemical pathways involved in stress responses.

- Biological Interactions: Studies have shown its interactions with specific biological targets, potentially influencing enzyme activities related to metabolic processes.

Medicine

- Therapeutic Potential: The compound is being investigated for its potential therapeutic effects, including:

- Antimicrobial Activity: Exhibits properties that may inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects: Has shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .

- Anticancer Properties: Preliminary studies suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. |

| Study B | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in vitro when treated with the compound. |

| Study C | Anticancer Properties | Indicated a significant decrease in viability of cancer cell lines at concentrations above 50 µM after 48 hours of treatment. |

Wirkmechanismus

Crosstide (trifluoroacetate salt) functions as a substrate for kinases, particularly Akt. The mechanism involves the binding of Crosstide to the active site of the kinase, followed by the transfer of a phosphate group from ATP to the serine residue of Crosstide. This phosphorylation event is a key step in many signaling pathways, influencing various cellular functions .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Methylthio (-SMe) vs. Sulfonyl (-SO₂-): The methylthio group in the target compound offers a balance between lipophilicity and reactivity, whereas the sulfonyl group in the FABP4 ligand enhances hydrogen-bonding capacity but reduces synthetic accessibility .

- Thioether (-SMe) vs. Ether (-O-iPr): Ether-substituted derivatives (e.g., 2-isopropoxy) exhibit improved hydrolytic stability compared to thioethers, making them preferable in long-lasting agrochemical formulations .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations:

- Trifluoromethyl (-CF₃) Influence: The -CF₃ group enhances metabolic stability and electronegativity, contributing to the compound’s resistance to enzymatic degradation .

- Methyl vs. Chlorine Substituents: Chlorinated analogs (e.g., 4,6-dichloro) exhibit higher lipophilicity, favoring membrane permeability in biological systems .

Biologische Aktivität

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6F3N3OS, characterized by a methylthio group and a trifluoromethyl group attached to the pyrimidine ring. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of various cancer cell lines.

- Neuroprotective Effects : Studies suggest potential applications in neurodegenerative diseases through modulation of neurotransmitter systems.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example:

The IC50 values indicate the concentration required to inhibit 50% of cell growth, showcasing the compound's potency against these cancer types.

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Cell Cycle Progression : The compound appears to induce cell cycle arrest in the G1 phase, leading to reduced proliferation.

- Apoptosis Induction : Evidence suggests that it promotes apoptosis through activation of caspases, which are crucial for programmed cell death.

- Targeting Specific Kinases : Inhibition of kinases involved in cancer cell signaling pathways has been noted, further contributing to its anticancer effects.

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound, particularly in models of neurodegeneration.

Mechanistic Insights

The neuroprotective effects are believed to stem from:

- Modulation of Glutamate Receptors : The compound may influence metabotropic glutamate receptors, which play a role in neuronal excitability and survival.

- Reduction of Oxidative Stress : It has been shown to reduce oxidative stress markers in neuronal cells, thereby protecting against neurotoxicity.

Antimicrobial Properties

Preliminary studies indicate that this compound possesses antimicrobial activity against certain pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a xenograft model for breast cancer. The results indicated a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer agent.

Q & A

Q. What orthogonal methods validate enzyme inhibition mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.